molecular formula C18H29NO2 B5212158 4-[5-(mesityloxy)pentyl]morpholine

4-[5-(mesityloxy)pentyl]morpholine

Cat. No. B5212158
M. Wt: 291.4 g/mol
InChI Key: IDYXYHBZOQHLBG-UHFFFAOYSA-N
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Description

4-[5-(mesityloxy)pentyl]morpholine, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MPMP is a morpholine derivative that is commonly used as a ligand for metal-catalyzed reactions and as a precursor for the synthesis of various organic compounds.

Scientific Research Applications

4-[5-(mesityloxy)pentyl]morpholine has been extensively studied for its potential applications in various fields of science. One of the most significant research areas is in the field of catalysis, where 4-[5-(mesityloxy)pentyl]morpholine is used as a ligand for metal-catalyzed reactions. 4-[5-(mesityloxy)pentyl]morpholine has also been used as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[5-(mesityloxy)pentyl]morpholine is not well understood, but it is believed to act as a chelating agent for metal ions. This property makes 4-[5-(mesityloxy)pentyl]morpholine an attractive ligand for metal-catalyzed reactions, where it can help to stabilize reactive intermediates and increase the efficiency of the reaction.
Biochemical and Physiological Effects:
There is limited research available on the biochemical and physiological effects of 4-[5-(mesityloxy)pentyl]morpholine. However, some studies have suggested that 4-[5-(mesityloxy)pentyl]morpholine may have potential therapeutic applications due to its ability to inhibit certain enzymes and modulate cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[5-(mesityloxy)pentyl]morpholine in lab experiments is its ease of synthesis and availability. 4-[5-(mesityloxy)pentyl]morpholine is a relatively inexpensive compound that can be synthesized in large quantities. However, one of the limitations of using 4-[5-(mesityloxy)pentyl]morpholine is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 4-[5-(mesityloxy)pentyl]morpholine. One area of interest is in the development of new metal-catalyzed reactions using 4-[5-(mesityloxy)pentyl]morpholine as a ligand. Another potential direction is in the development of new pharmaceuticals and agrochemicals using 4-[5-(mesityloxy)pentyl]morpholine as a precursor. Additionally, further research is needed to better understand the biochemical and physiological effects of 4-[5-(mesityloxy)pentyl]morpholine and its potential therapeutic applications.
In conclusion, 4-[5-(mesityloxy)pentyl]morpholine is a unique and versatile compound that has potential applications in various fields of science. Its ease of synthesis and availability make it an attractive compound for use in lab experiments, and its potential therapeutic applications make it an exciting area of research for the future.

Synthesis Methods

The synthesis of 4-[5-(mesityloxy)pentyl]morpholine involves the reaction of mesityl oxide with 4-penten-1-amine in the presence of a catalyst. The resulting product is then treated with morpholine to yield 4-[5-(mesityloxy)pentyl]morpholine. The synthesis of 4-[5-(mesityloxy)pentyl]morpholine is a relatively simple and efficient process, making it an attractive compound for use in various research applications.

properties

IUPAC Name

4-[5-(2,4,6-trimethylphenoxy)pentyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-15-13-16(2)18(17(3)14-15)21-10-6-4-5-7-19-8-11-20-12-9-19/h13-14H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYXYHBZOQHLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCCCCCN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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